molecular formula C20H30Te B14329811 [(Dodecyltellanyl)ethynyl]benzene CAS No. 110615-15-1

[(Dodecyltellanyl)ethynyl]benzene

Cat. No.: B14329811
CAS No.: 110615-15-1
M. Wt: 398.1 g/mol
InChI Key: VQETWMJMCGKROE-UHFFFAOYSA-N
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Description

[(Dodecyltellanyl)ethynyl]benzene is an organotellurium compound with the molecular formula C20H30Te It is characterized by the presence of a tellurium atom bonded to a dodecyl group and an ethynyl group, which is further attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dodecyltellanyl)ethynyl]benzene typically involves the reaction of dodecyltellurium trichloride with ethynylbenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tellurium-carbon bond. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(Dodecyltellanyl)ethynyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The ethynyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in an inert atmosphere to prevent oxidation.

    Substitution: Various nucleophiles can be used, and reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Reduced tellurium species.

    Substitution: Substituted benzene derivatives with different functional groups replacing the ethynyl group.

Scientific Research Applications

[(Dodecyltellanyl)ethynyl]benzene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of [(Dodecyltellanyl)ethynyl]benzene involves its interaction with molecular targets through its tellurium and ethynyl groups. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. The ethynyl group can participate in reactions that modify the structure and activity of target molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diethynylbenzene dianion: An anion with two ethynyl groups attached to a benzene ring.

    Ethynylbenzene: A simpler compound with a single ethynyl group attached to a benzene ring.

Uniqueness

[(Dodecyltellanyl)ethynyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to other ethynylbenzene derivatives. The dodecyl group also contributes to its hydrophobicity and potential interactions with biological membranes, making it a compound of interest for various applications.

Properties

CAS No.

110615-15-1

Molecular Formula

C20H30Te

Molecular Weight

398.1 g/mol

IUPAC Name

2-dodecyltellanylethynylbenzene

InChI

InChI=1S/C20H30Te/c1-2-3-4-5-6-7-8-9-10-14-18-21-19-17-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,18H2,1H3

InChI Key

VQETWMJMCGKROE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Te]C#CC1=CC=CC=C1

Origin of Product

United States

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